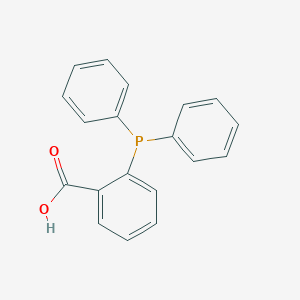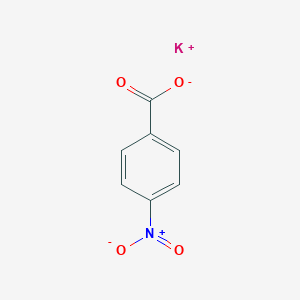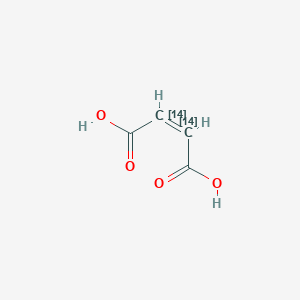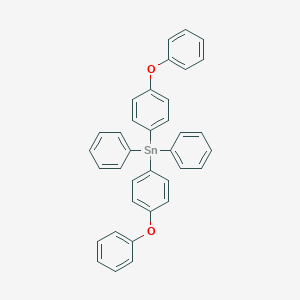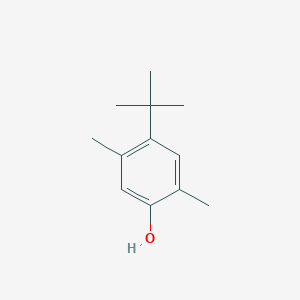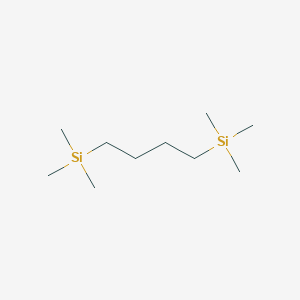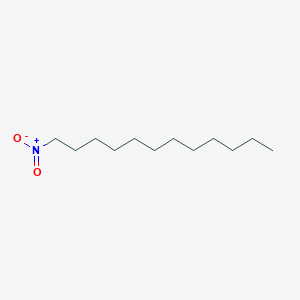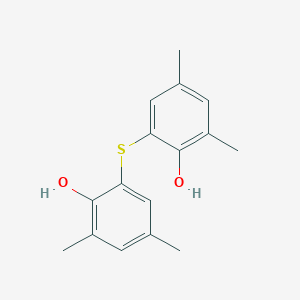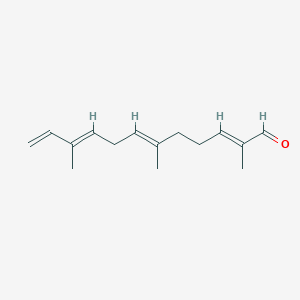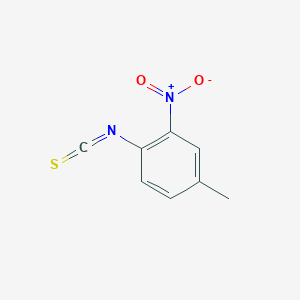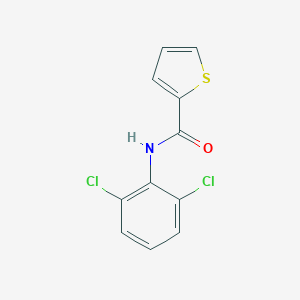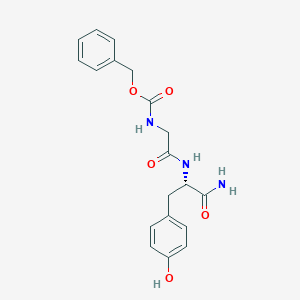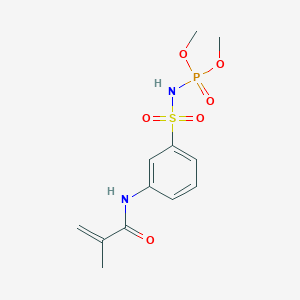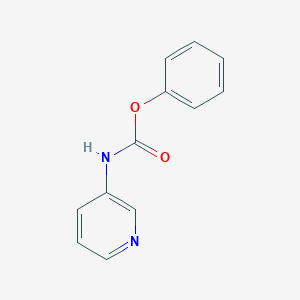
Phenyl pyridin-3-ylcarbamate
概要
説明
Phenyl pyridin-3-ylcarbamate is a chemical compound that falls under the category of carbamate derivatives. These compounds are characterized by the presence of a carbamate group (a carbonyl group linked to an amine group) and are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of phenyl pyridin-3-ylcarbamate derivatives and related compounds often involves multi-step chemical reactions. For instance, the synthesis of heterocyclic compounds such as 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one involves a one-pot reaction characterized by FT-IR, NMR, and Mass spectroscopy, as well as single-crystal X-ray diffraction methods . Similarly, the synthesis of (phenyl)(pyridin-2-ylmethyl)phosphinodithioic acid demonstrates a three-step process, with the final product characterized by spectroscopic methods and single-crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of phenyl pyridin-3-ylcarbamate derivatives is often elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystallographic and molecular symmetry of the compounds. For example, the study of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex revealed the crystallographic symmetry and the behavior of the ligand upon complexation . Density functional theory (DFT) calculations are also employed to predict the molecular geometry, vibrational frequencies, and electronic properties of these compounds .
Chemical Reactions Analysis
Phenyl pyridin-3-ylcarbamate derivatives can participate in various chemical reactions, including complexation with metals and interactions with other chemical agents. For instance, the coordination chemistry of (phenyl)(pyridin-2-ylmethyl)phosphinodithioic acid with metals such as Cd(II) and Pt(II) has been explored, leading to the isolation and structural characterization of the resulting complexes . The reactivity of these compounds can also be influenced by substituents on the phenyl ring, as seen in the forced degradation studies of pyrrolo[3,4-c]pyridine-1,3-dione derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl pyridin-3-ylcarbamate derivatives are closely related to their molecular structure. These properties include melting points, solubility, photoluminescence, and phase behavior. For example, the compound 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine exhibits supercooling and a significant difference in melting and solidification points . The photoluminescence properties of these compounds are also of interest, as they can exhibit aggregation-induced emission behavior . Additionally, metal-organic frameworks (MOFs) synthesized from pyridine derivatives show selective sorption of gases like CO2, indicating their potential application in gas storage and separation .
科学的研究の応用
Synthesis and Characterization
Synthesis of Heterocyclic Compounds
Phenyl pyridin-3-ylcarbamate is utilized in synthesizing various heterocyclic compounds. For instance, it has been used to synthesize 1,3,4‐thiadiazol-2‐yl urea derivatives under microwave irradiation, providing an efficient method for creating new heterocyclic amino compounds (Li & Chen, 2008).
Synthesis of Pyridine Derivatives
The compound has been involved in creating 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under specific conditions. This process highlights its role in forming complex pyridine derivatives (Ershov et al., 2023).
Pharmacological Applications
- α-Glucosidase Inhibitory Activity: Phenyl pyridin-3-ylcarbamate linked compounds, particularly imidazo[1,2-a]pyridines, have been evaluated for α-glucosidase inhibitory activity, showing potential in treating conditions like diabetes (Saeedi et al., 2020).
Material Science and Catalysis
Use in Organic Light-Emitting Diodes (OLEDs)
Derivatives of Phenyl pyridin-3-ylcarbamate have been used in the synthesis of materials for high-efficiency OLEDs. This includes the creation of bipolar host materials for blue, green, and white phosphorescence OLEDs, demonstrating its utility in advanced material science (Li et al., 2016).
Catalytic Applications
The compound has been utilized in catalysis, such as in reactions of aromatic amines with various reagents. It plays a role in facilitating conversions and rearrangements in organic synthesis, showing its versatility in chemical reactions (Kinart et al., 2005).
特性
IUPAC Name |
phenyl N-pyridin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(14-10-5-4-8-13-9-10)16-11-6-2-1-3-7-11/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBELOBHZQGHUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426165 | |
| Record name | phenyl pyridin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl pyridin-3-ylcarbamate | |
CAS RN |
17738-06-6 | |
| Record name | phenyl pyridin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

